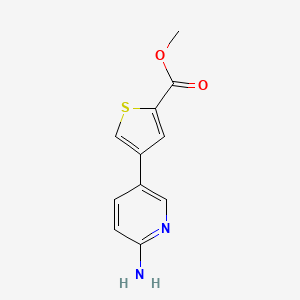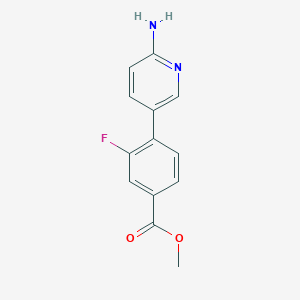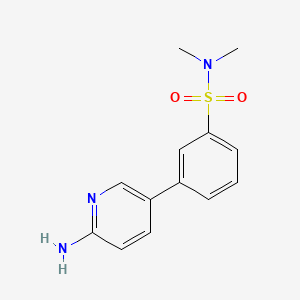![molecular formula C13H11F3N2O B6330078 5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-2-amine CAS No. 1314987-45-5](/img/structure/B6330078.png)
5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-2-amine is an organic compound that features a pyridine ring substituted with a methoxy group and a trifluoromethyl group on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, palladium catalysts, and reaction conditions to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may result in alcohols or amines.
科学的研究の応用
5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and materials with unique properties
作用機序
The mechanism of action of 5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .
類似化合物との比較
Similar Compounds
5-(Trifluoromethoxy)pyridin-2-amine: This compound shares a similar pyridine core and trifluoromethyl group but differs in the presence of a methoxy group.
3-chloro-N-[3-methoxy-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine: This compound has additional nitro and chloro substituents, which can alter its chemical properties and reactivity
Uniqueness
5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
特性
IUPAC Name |
5-[2-methoxy-5-(trifluoromethyl)phenyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c1-19-11-4-3-9(13(14,15)16)6-10(11)8-2-5-12(17)18-7-8/h2-7H,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSDDIWARZJLEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
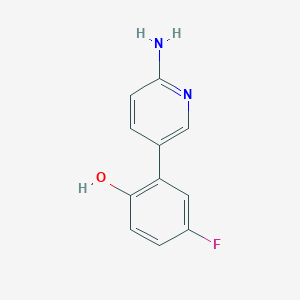
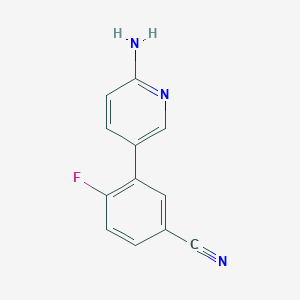
![[4-(6-Aminopyridin-3-yl)phenyl]methanol](/img/structure/B6330009.png)
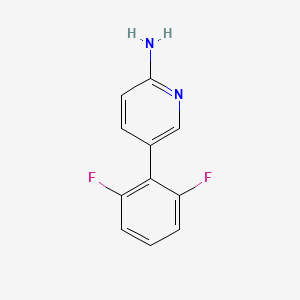
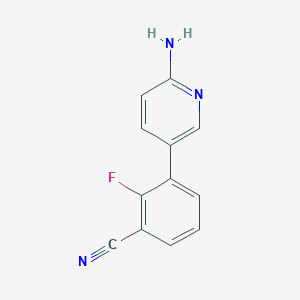
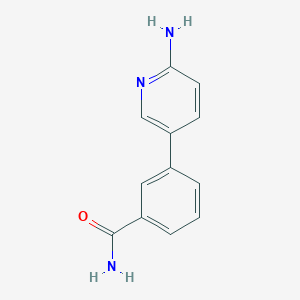
![5-[3-(Methylsulfanyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6330041.png)
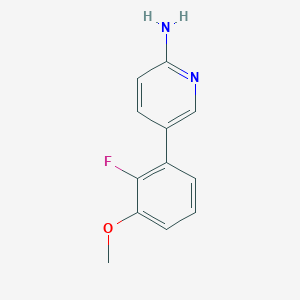
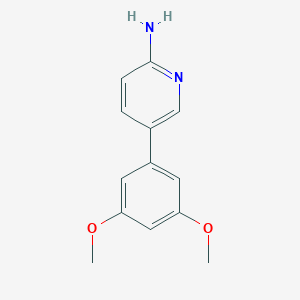
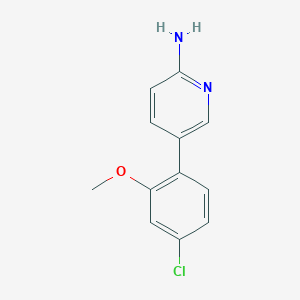
![5-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B6330079.png)
